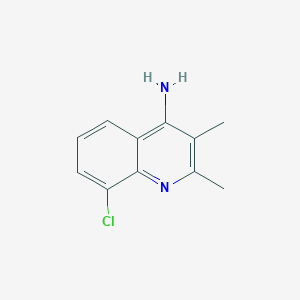![molecular formula C8H10F3N3 B11898500 3-Methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridine](/img/structure/B11898500.png)
3-Methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features a trifluoromethyl group, which is known for its significant impact on the chemical and biological properties of molecules. The presence of the trifluoromethyl group often enhances the stability, lipophilicity, and bioavailability of compounds, making them valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the Suzuki–Miyaura coupling reaction is often employed, which involves the use of boron reagents and palladium catalysts . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex heterocycles.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions are typically optimized to achieve the desired products with high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized imidazo[4,5-b]pyridine derivatives, while substitution reactions can produce a variety of functionalized compounds .
Aplicaciones Científicas De Investigación
3-Methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-Methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, such as enzymes and receptors, by increasing its lipophilicity and stability . This interaction can lead to the modulation of various biochemical pathways, resulting in the desired therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Fluorinated Pyridines: These compounds share the trifluoromethyl group and exhibit similar chemical and biological properties.
Fluorinated Quinolines: Known for their antibacterial and antineoplastic activities, these compounds also feature fluorine atoms that enhance their biological activity.
Trifluoromethylpyridine Derivatives: These compounds are used in the pharmaceutical industry and as chemical feedstock for pest control and fungicidal agents.
Uniqueness
3-Methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridine is unique due to its specific structural features, which combine the properties of imidazo[4,5-b]pyridine with the beneficial effects of the trifluoromethyl group. This combination results in a compound with enhanced stability, bioavailability, and potential for diverse applications in scientific research and industry .
Propiedades
Fórmula molecular |
C8H10F3N3 |
|---|---|
Peso molecular |
205.18 g/mol |
Nombre IUPAC |
3-methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydroimidazo[4,5-b]pyridine |
InChI |
InChI=1S/C8H10F3N3/c1-14-4-13-6-2-5(8(9,10)11)3-12-7(6)14/h4-5,12H,2-3H2,1H3 |
Clave InChI |
GLORIRWQDFZSPP-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC2=C1NCC(C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


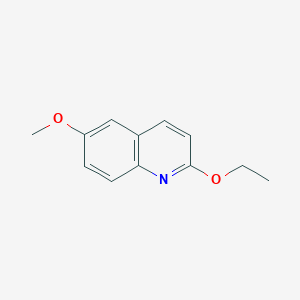
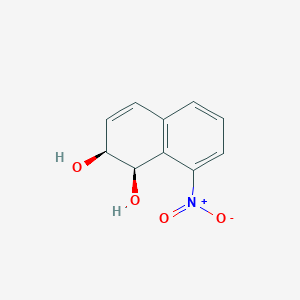
![4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-3-ol](/img/structure/B11898430.png)

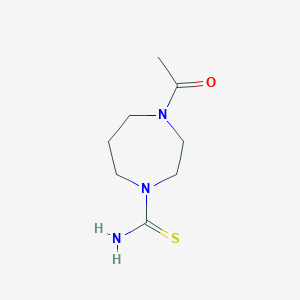

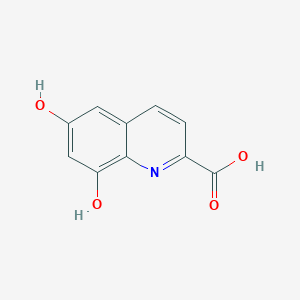
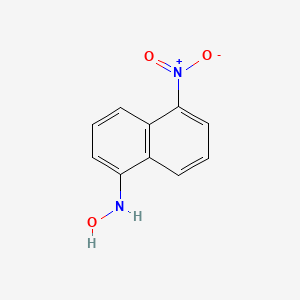
![3-Methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one](/img/structure/B11898461.png)


![Ethyl 7-methylpyrrolo[1,2-c]pyrimidine-3-carboxylate](/img/structure/B11898475.png)

